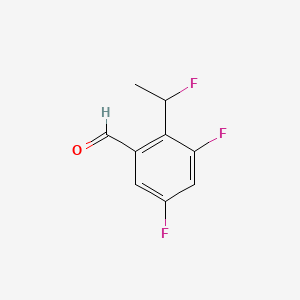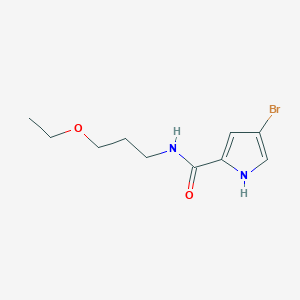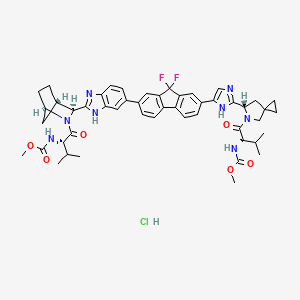
Ledipasvir hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ledipasvir hydrochloride is a direct-acting antiviral agent used in combination therapy to treat chronic Hepatitis C Virus (HCV) infection. It is an inhibitor of the HCV non-structural protein 5A (NS5A), which is crucial for viral RNA replication and assembly of HCV virions . This compound is effective against multiple HCV genotypes, including 1a, 1b, 4a, and 5a .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ledipasvir hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the coupling of these intermediates under specific reaction conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and ensure the stability of the final product .
化学反应分析
Types of Reactions
Ledipasvir hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various substituted analogs of this compound .
科学研究应用
Ledipasvir hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antiviral agents.
Biology: Investigated for its effects on viral replication and protein interactions.
Industry: Employed in the development of pharmaceutical formulations and quality control studies.
作用机制
Ledipasvir hydrochloride exerts its antiviral effects by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and assembly. The inhibition of NS5A prevents the formation of the replication complex, thereby halting the production of new viral particles . Although the exact mechanism is not fully understood, it is believed to involve the prevention of hyperphosphorylation of NS5A .
相似化合物的比较
Similar Compounds
Sofosbuvir: Another direct-acting antiviral used in combination with Ledipasvir hydrochloride.
Velpatasvir: A pan-genotypic NS5A inhibitor with a broader spectrum of activity compared to this compound.
Uniqueness
This compound is unique in its high barrier to resistance and its effectiveness against multiple HCV genotypes. Its combination with sofosbuvir (marketed as Harvoni) has revolutionized the treatment of HCV by providing a highly effective, well-tolerated, and short-duration therapy .
属性
分子式 |
C49H55ClF2N8O6 |
|---|---|
分子量 |
925.5 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1 |
InChI 键 |
DDPFJRIMZUVTQU-NDANSHMASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |
规范 SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


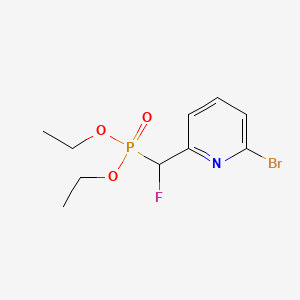
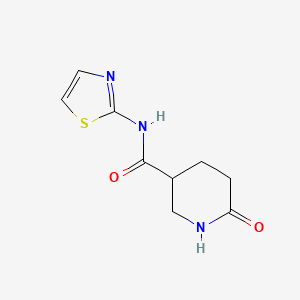
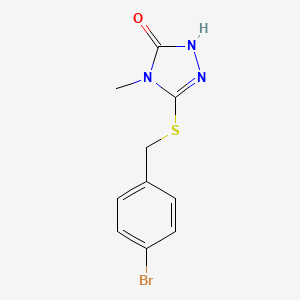
![n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
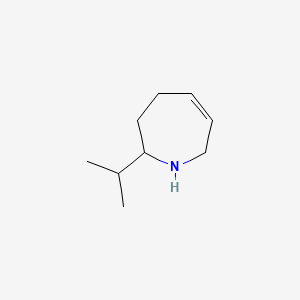
![4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
![2-chloro-N-{3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B14905304.png)
![2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B14905309.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane]](/img/structure/B14905310.png)
